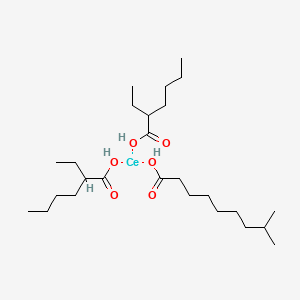
Bis(2-ethylhexanoato-O)(isodecanoato-O)cerium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium,bis(2-ethylhexanoato-O)(isodecanoato-O)-(9CI) is a coordination compound of cerium, a rare earth element, with organic ligands 2-ethylhexanoate and isodecanoate. This compound is known for its unique properties and applications in various fields, including catalysis and materials science.
Métodos De Preparación
The synthesis of Cerium,bis(2-ethylhexanoato-O)(isodecanoato-O)-(9CI) typically involves the reaction of cerium salts with 2-ethylhexanoic acid and isodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. Industrial production methods may involve the use of cerium nitrate or cerium chloride as starting materials, which are reacted with the organic acids in a solvent such as toluene or xylene. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purification techniques .
Análisis De Reacciones Químicas
Cerium,bis(2-ethylhexanoato-O)(isodecanoato-O)-(9CI) can undergo various chemical reactions, including:
Oxidation: The cerium center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can also undergo reduction reactions, where the cerium center is reduced to a lower oxidation state.
Substitution: Ligand exchange reactions can occur, where the organic ligands are replaced by other ligands under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Cerium,bis(2-ethylhexanoato-O)(isodecanoato-O)-(9CI) has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis and polymerization reactions.
Materials Science: The compound is employed in the preparation of advanced materials, including ceramics and nanomaterials.
Biology and Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the production of coatings, lubricants, and other industrial products
Mecanismo De Acción
The mechanism of action of Cerium,bis(2-ethylhexanoato-O)(isodecanoato-O)-(9CI) involves the interaction of the cerium center with various molecular targets. The cerium ion can participate in redox reactions, facilitating electron transfer processes. The organic ligands stabilize the cerium ion and influence its reactivity. The specific pathways involved depend on the application and the reaction conditions .
Comparación Con Compuestos Similares
Cerium,bis(2-ethylhexanoato-O)(isodecanoato-O)-(9CI) can be compared with other cerium coordination compounds, such as:
Cerium(IV) oxide: A widely used catalyst and material in various applications.
Cerium(III) nitrate: Commonly used in chemical synthesis and as a precursor for other cerium compounds.
Cerium(III) acetate: Another coordination compound with applications in catalysis and materials science.
The uniqueness of Cerium,bis(2-ethylhexanoato-O)(isodecanoato-O)-(9CI) lies in its specific ligand environment, which imparts distinct properties and reactivity compared to other cerium compounds .
Propiedades
Número CAS |
93894-39-4 |
|---|---|
Fórmula molecular |
C26H52CeO6 |
Peso molecular |
600.8 g/mol |
Nombre IUPAC |
cerium;2-ethylhexanoic acid;8-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2.2C8H16O2.Ce/c1-9(2)7-5-3-4-6-8-10(11)12;2*1-3-5-6-7(4-2)8(9)10;/h9H,3-8H2,1-2H3,(H,11,12);2*7H,3-6H2,1-2H3,(H,9,10); |
Clave InChI |
WLWHKHVQMDRGSI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CC(C)CCCCCCC(=O)O.[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




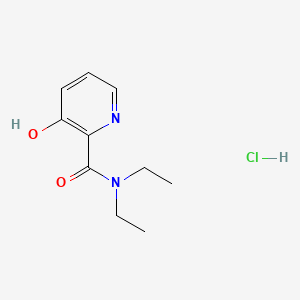
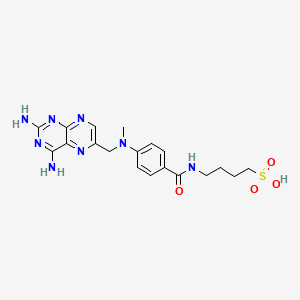

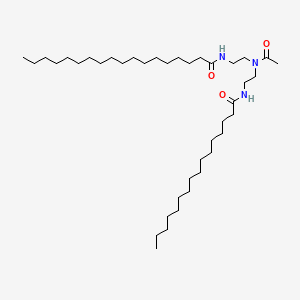

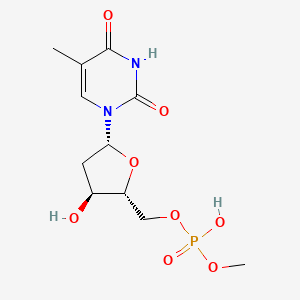
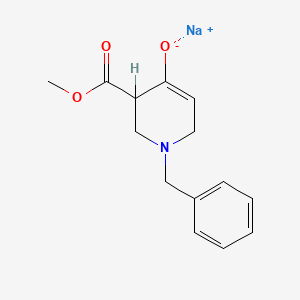


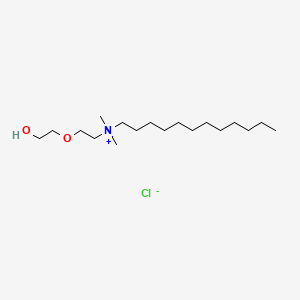

![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)
